![molecular formula C12H23BO3 B1461153 4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane CAS No. 1617543-89-1](/img/structure/B1461153.png)
4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane, also known as THP-methyl-dioxaborolane (THPMD), is a novel boron-based compound that has gained significant attention in the scientific community due to its wide range of applications and potential for further development. THPMD was first synthesized in the laboratory of Professor William R. Roush at Stanford University in 2010 and has since been studied for its potential uses in drug discovery, catalysis, and biotechnology.
Scientific Research Applications
Organic Synthesis
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . It facilitates the formation of carbon-carbon bonds, which is fundamental in constructing complex organic molecules. Its stability and reactivity make it suitable for cross-coupling reactions to synthesize pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation Research
It is involved in studies of protodeboronation , a process where the boron moiety is removed from molecules . This is significant in fine-tuning the properties of synthetic compounds and in the purification of chemical products.
Homologation Reactions
(Tetrahydro-2H-pyran-3-yl)methylboronic acid pinacol ester is used in homologation reactions where it helps in chain-lengthening processes . This is particularly useful in the synthesis of complex organic molecules with precise carbon chain lengths.
Radical Chemistry
The compound finds application in radical chemistry , where it participates in radical-polar crossover reactions . These reactions are pivotal in creating novel organic compounds with unique structures and functionalities.
Total Synthesis
Lastly, it is employed in the total synthesis of natural products and pharmaceuticals . Its versatility allows for the construction of complex molecular architectures, which is a critical aspect of synthetic organic chemistry.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-3-ylmethyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRHDHDJIZSQNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-((tetrahydro-2H-pyran-3-yl)methyl)-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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